molecular formula C27H26N2O B297041 N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide

N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide

Cat. No. B297041
M. Wt: 394.5 g/mol
InChI Key: RCPQMDPRNBTMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide, also known as DPTP, is a synthetic compound that has been extensively studied for its potential use in biomedical research. DPTP is a highly complex molecule with a unique structure that makes it an interesting target for chemical synthesis and bioactivity studies. In

Scientific Research Applications

N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide has been extensively studied for its potential use in biomedical research. It has been shown to exhibit a wide range of bioactivities, including antitumor, antiviral, and antibacterial properties. N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and inflammation.

Mechanism of Action

The mechanism of action of N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes involved in cell growth and division. N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide may also modulate the immune system and reduce inflammation, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects
N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide has also been shown to have antiviral and antibacterial properties, making it a potential therapeutic agent for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide has several advantages for use in lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide also exhibits a wide range of bioactivities, making it a versatile tool for studying various biological processes. However, N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide also has some limitations. Its complex structure makes it difficult to synthesize, and its mechanism of action is not fully understood, which could limit its use in certain types of experiments.

Future Directions

There are several future directions for research on N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide. One area of interest is the development of new synthesis methods that could simplify the production of N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide and reduce the cost of production. Another area of interest is the exploration of the mechanism of action of N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide, which could lead to the development of new therapeutic agents based on its structure and bioactivity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide and its potential as a therapeutic agent for the treatment of various diseases.
Conclusion
In conclusion, N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide is a highly complex molecule that has been extensively studied for its potential use in biomedical research. Its unique structure and bioactivity make it an interesting target for chemical synthesis and bioactivity studies. The synthesis of N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide requires a multi-step process, and the final product is obtained in high yield and purity. N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide has a wide range of bioactivities, including antitumor, antiviral, and antibacterial properties, and has potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide and its potential as a therapeutic agent.

Synthesis Methods

N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide is a highly complex molecule that requires a multi-step synthesis process. The first step involves the preparation of a key intermediate, which is then used to synthesize the final product. The synthesis of N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide involves the use of various reagents and solvents, including palladium catalysts, acetic anhydride, and triethylamine. The final product is obtained in high yield and purity, making it suitable for use in scientific research.

properties

Molecular Formula

C27H26N2O

Molecular Weight

394.5 g/mol

IUPAC Name

N,10-diphenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide

InChI

InChI=1S/C27H26N2O/c30-27(28-21-9-5-2-6-10-21)20-13-14-23-22(16-20)24-18-11-12-19(15-18)25(24)26(29-23)17-7-3-1-4-8-17/h1-10,13-14,16,18-19,24-26,29H,11-12,15H2,(H,28,30)

InChI Key

RCPQMDPRNBTMPV-UHFFFAOYSA-N

SMILES

C1CC2CC1C3C2C4=C(C=CC(=C4)C(=O)NC5=CC=CC=C5)NC3C6=CC=CC=C6

Canonical SMILES

C1CC2CC1C3C2C4=C(C=CC(=C4)C(=O)NC5=CC=CC=C5)NC3C6=CC=CC=C6

Origin of Product

United States

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